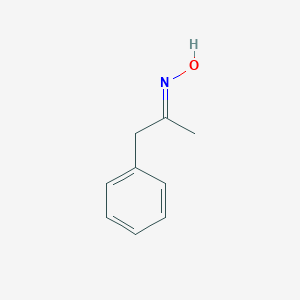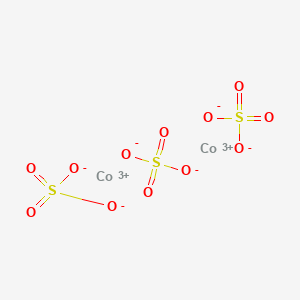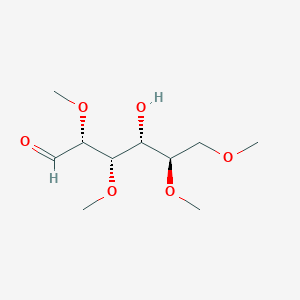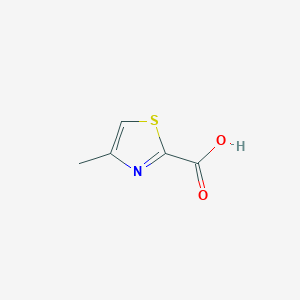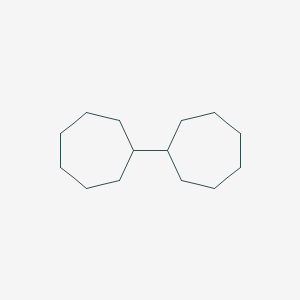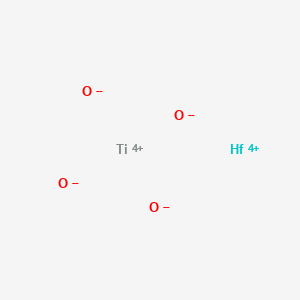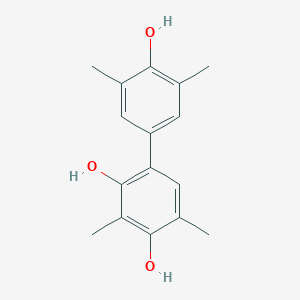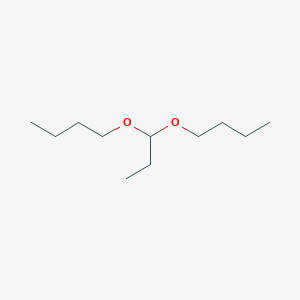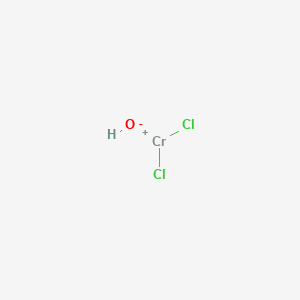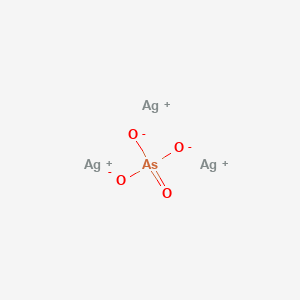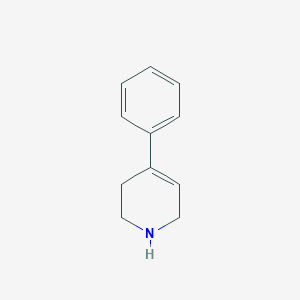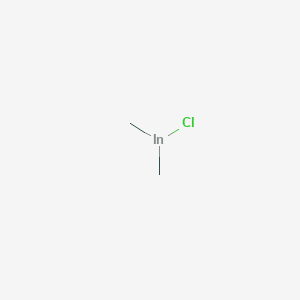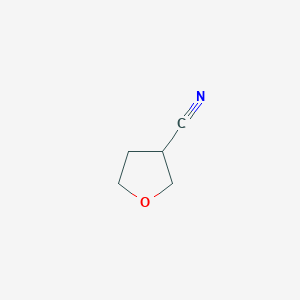
Tungsten oxide (W2O5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten oxide (W2O5) is a chemical compound that is widely used in various scientific research applications. It is a yellowish-white powder that is insoluble in water and has a high melting point. Tungsten oxide is a versatile material that has many potential applications in fields such as materials science, chemistry, and biomedicine.
Mecanismo De Acción
The mechanism of action of tungsten oxide depends on its specific application. For example, as a photocatalyst, tungsten oxide absorbs light energy and uses it to split water into hydrogen and oxygen. As a gas sensor, tungsten oxide interacts with gas molecules to produce an electrical signal that can be measured. As an electrode material, tungsten oxide can store and release ions to produce a change in color or opacity.
Efectos Bioquímicos Y Fisiológicos
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that tungsten oxide nanoparticles may have toxic effects on cells and tissues, and may cause oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tungsten oxide has several advantages for use in lab experiments, including its stability at high temperatures and its ability to catalyze a wide range of chemical reactions. However, tungsten oxide nanoparticles can be difficult to synthesize and control, and their toxicity may limit their use in some applications.
Direcciones Futuras
There are many potential future directions for research on tungsten oxide, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its potential applications in fields such as energy storage, drug delivery, and biomedicine. Additionally, further research is needed to understand the mechanism of action of tungsten oxide in various applications, and to optimize its performance for specific uses.
Métodos De Síntesis
Tungsten oxide can be synthesized using various methods, including chemical vapor deposition, thermal decomposition, and sol-gel techniques. Chemical vapor deposition involves the reaction of a tungsten precursor with a reducing gas in a high-temperature environment. Thermal decomposition involves the heating of a tungsten compound to a high temperature to produce tungsten oxide. Sol-gel techniques involve the hydrolysis and condensation of tungsten-containing precursors in a solution to form a gel, which is then dried and calcined to produce tungsten oxide.
Aplicaciones Científicas De Investigación
Tungsten oxide has many scientific research applications, including its use as a catalyst in chemical reactions, as a gas sensor, as an electrode material in electrochromic devices, and as a photocatalyst for water splitting. It is also used in the production of tungsten metal and tungsten carbide.
Propiedades
Número CAS |
12608-26-3 |
|---|---|
Nombre del producto |
Tungsten oxide (W2O5) |
Fórmula molecular |
O3W-6 |
Peso molecular |
231.8 g/mol |
Nombre IUPAC |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
Clave InChI |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
SMILES canónico |
[O-2].[O-2].[O-2].[W] |
Otros números CAS |
12608-26-3 39318-18-8 |
Descripción física |
DryPowde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




